molecular formula C19H23BrFNO B13847673 3-[(1S)-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide

3-[(1S)-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide

Cat. No.: B13847673
M. Wt: 380.3 g/mol
InChI Key: DXSPVPPTIOBWMN-FYZYNONXSA-N
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Description

3-[(1S)-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a benzofuran ring, and a dimethylpropan-1-amine moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S)-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the fluorophenyl group. One common method involves the reaction of 4-fluorobenzaldehyde with 2-hydroxybenzaldehyde to form the benzofuran intermediate. This intermediate is then reacted with N,N-dimethylpropan-1-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[(1S)-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(1S)-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antidepressant or antipsychotic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1S)-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1RS)-5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide
  • 3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide

Uniqueness

Compared to similar compounds, 3-[(1S)-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide stands out due to its specific structural features, such as the presence of the fluorophenyl group and the benzofuran ring.

Properties

Molecular Formula

C19H23BrFNO

Molecular Weight

380.3 g/mol

IUPAC Name

3-[(1S)-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide

InChI

InChI=1S/C19H22FNO.BrH/c1-21(2)13-5-12-19(16-8-10-17(20)11-9-16)18-7-4-3-6-15(18)14-22-19;/h3-4,6-11H,5,12-14H2,1-2H3;1H/t19-;/m0./s1

InChI Key

DXSPVPPTIOBWMN-FYZYNONXSA-N

Isomeric SMILES

CN(C)CCC[C@@]1(C2=CC=CC=C2CO1)C3=CC=C(C=C3)F.Br

Canonical SMILES

CN(C)CCCC1(C2=CC=CC=C2CO1)C3=CC=C(C=C3)F.Br

Origin of Product

United States

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